dl-Normetazocine

Description

Historical Trajectory and Initial Characterization in Benzomorphan (B1203429) Pharmacology

The study of dl-Normetazocine is rooted in the broader exploration of benzomorphan derivatives, which were initially developed in the mid-20th century as part of the search for potent analgesics with fewer side effects than morphine. Early research into this class of compounds revealed complex pharmacological activities. One of the most well-known early benzomorphans, SKF-10,047 (N-allylnormetazocine), was instrumental in the initial characterization of what would later be identified as the sigma (σ) receptor. acs.org

Initial characterization of normetazocine and its N-substituted derivatives demonstrated that these compounds interact with multiple receptor systems, including opioid and sigma receptors. Pharmacological assays revealed that the effects of these compounds were dependent on their specific chemical structure, particularly the substituent on the nitrogen atom and the stereochemistry of the molecule. acs.orgnih.gov This early work established the benzomorphan scaffold, and specifically the normetazocine nucleus, as a versatile tool for dissecting the roles of different receptor subtypes. nih.gov

Rationale for Academic Investigation of dl-Normetazocine and its Derivatives

The primary rationale for the continued academic investigation of dl-Normetazocine lies in its utility as a molecular probe for understanding receptor pharmacology. Its rigid structure provides a well-defined framework for structure-activity relationship (SAR) studies. By synthesizing and evaluating a wide range of derivatives, researchers can systematically investigate how specific structural modifications influence binding affinity and functional activity at various receptors. nih.govnih.gov

A significant area of research focuses on the functional interplay between sigma and opioid receptors, with the sigma-1 receptor identified as a potential modulator of opioid systems. Derivatives of normetazocine are crucial tools in these investigations. For example, certain N-substituted analogs of cis-(+)-N-normetazocine show high affinity for sigma-1 sites, while derivatives of cis-(-)-N-normetazocine often display affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov This stereochemical distinction allows for the development of highly selective ligands to study the individual roles of these receptors. rsc.org The development of compounds with mixed opioid agonist and sigma-1 antagonist profiles is a promising strategy in the search for novel analgesics. nih.govrsc.org

Overview of dl-Normetazocine as a Racemic Mixture and its Enantiomers

dl-Normetazocine is a racemic mixture, denoted by the prefix "(±)-" or "dl-", indicating a 1:1 ratio of its two enantiomers: the dextrorotatory (+) and levorotatory (-) forms. wikipedia.org These enantiomers have the same chemical formula and connectivity but differ in their three-dimensional arrangement, making them non-superimposable mirror images. nih.gov While they share identical physical properties in an achiral environment, they exhibit distinct pharmacological activities due to the stereospecific nature of their biological targets. jackwestin.com

The stereochemistry of the normetazocine nucleus is a critical determinant of its receptor binding profile. Research has consistently shown that the two enantiomers have different affinities for opioid and sigma receptors. acs.org

(-)-Normetazocine (levo isomer): The (-)-(1R,5R,9R) configuration of the normetazocine scaffold has been shown to interact primarily with opioid receptors, including the mu (MOR) and kappa (KOR) subtypes. Derivatives of this enantiomer are often explored for their potential as opioid receptor ligands. nih.govnih.gov

(+)-Normetazocine (dextro isomer): The enantiomeric (+)-(1S,5S,9S) form exhibits a notable capacity to bind to the sigma-1 receptor (σ1R). rsc.org This enantiomer and its derivatives are frequently used as tools to investigate the function of sigma receptors. acs.org

This enantioselectivity is a fundamental principle in the design of specific ligands based on the normetazocine scaffold. The separation of the racemic mixture into its constituent enantiomers is crucial for accurately characterizing their individual pharmacological effects. acs.org

| Enantiomer | Primary Receptor Target(s) | Associated Research Focus |

|---|---|---|

| (-)-Normetazocine | Opioid Receptors (μ, κ) | Development of opioid receptor agonists/antagonists nih.govnih.gov |

| (+)-Normetazocine | Sigma-1 Receptor (σ1R) | Investigation of sigma receptor function and development of selective ligands rsc.org |

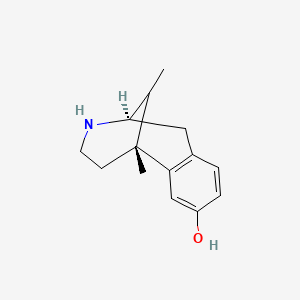

Structure

3D Structure

Properties

CAS No. |

25144-78-9 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1 |

InChI Key |

DXESFJJJWBHLJX-MTLPFTSSSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |

Isomeric SMILES |

CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Norpentazocine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Purposes

Strategies for Benzomorphan (B1203429) Core Synthesis

The synthesis of the 6,7-benzomorphan ring system, the structural core of normetazocine, is a key challenge in medicinal chemistry. A pivotal method for constructing this framework is the Grewe cyclization, a reaction that is also fundamental in the total synthesis of morphine and related alkaloids. wikipedia.org This acid-catalyzed reaction typically involves the cyclization of a 1-benzyl-tetrahydropyridine or a similar precursor. reddit.com

The choice of acid catalyst can significantly influence the stereochemical outcome of the reaction. For instance, using a Brønsted acid like polyphosphoric acid often yields the α-benzomorphan isomer, which has a cis-relationship between the N-bridge and the alkyl group at position 5. reddit.com Conversely, employing Lewis acids such as AlCl₃ or AlBr₃ can favor the formation of the β-isomer, which possesses a trans-configuration and has been shown in some cases to have significantly higher analgesic potency. reddit.com This strategic control over stereochemistry is essential for accessing specific pharmacological profiles. The Grewe cyclization is considered a biomimetic route, analogous to the natural cyclization of reticuline (B1680550) in the biosynthesis of morphine. wikipedia.org

Enantiomeric Resolution and Preparation of Stereoisomers (e.g., (+)-Normetazocine and (−)-Normetazocine)

dl-Normetazocine is a racemic mixture, meaning it contains equal amounts of its two non-superimposable mirror-image isomers, or enantiomers: (+)-Normetazocine and (−)-Normetazocine. These stereoisomers often exhibit distinct pharmacological properties. Research has consistently shown that the absolute stereochemistry of N-normetazocine-based compounds is crucial for their pharmacological fingerprint. nih.gov Specifically, normetazocines with the (−)‐(2R,6R,11R) configuration have demonstrated high affinity for opioid receptors, while their (+) enantiomers bind with notable affinity to sigma-1 receptors (σ₁R). acs.org

To study these distinct effects, the racemic mixture must be separated into its individual, optically pure enantiomers through a process called enantiomeric resolution. The resolution of (±)-cis-N-normetazocine is a critical step that precedes the synthesis of many targeted derivatives. nih.govnih.gov This separation allows researchers to synthesize isomerically pure compounds and investigate the specific interactions of each stereoisomer with its biological target, avoiding the confounding effects of a racemic mixture.

Functional Group Modifications and Analog Generation

Once the desired normetazocine stereoisomer is obtained, its structure can be systematically modified to probe receptor interactions and modulate its pharmacological activity. The nitrogen atom of the normetazocine scaffold is a primary site for these modifications.

The introduction of different substituents at the basic nitrogen atom of the normetazocine scaffold profoundly influences the affinity, selectivity, and efficacy of the resulting ligands at mu (μ), delta (δ), and kappa (κ) opioid receptors, as well as sigma receptors. acs.orgnih.govconsensus.app By varying the nature, size, and electronic properties of the N-substituent, researchers have developed a wide array of pharmacological probes with diverse profiles, ranging from selective agonists to antagonists or mixed-profile ligands. reddit.com

Early research identified that introducing an N-phenylpropanamido substituent onto the (−)-cis-N-normetazocine scaffold resulted in a potent MOR/DOR multitarget opioid ligand known as LP1. acs.orgnih.gov This discovery prompted extensive structure-activity relationship (SAR) studies. For example, replacing the phenyl ring with bulkier aromatic systems can switch the activity profile from agonism to antagonism. acs.orgnih.gov Further modifications include varying the length of the spacer connecting the substituent to the nitrogen, which is critical for in vitro activity. reddit.comacs.org

Other modifications at the nitrogen include the introduction of ester or carboxylic acid groups. reddit.comacs.org In a series of N-acid derivatives, elongating the spacer was found to reduce activity, while in the corresponding N-ester series, a switch from antagonist to agonist activity was observed. reddit.comacs.org The reduction of amide-containing N-substituents to the corresponding amines has also been explored, leading to derivatives with retained MOR affinity but significantly reduced DOR affinity. wikipedia.org

| Base Scaffold | N-Substituent Modification | Key Finding | Receptor Profile Change |

|---|---|---|---|

| (−)-cis-Normetazocine | N-phenylpropanamido (LP1) | Resulted in a dual-target MOR/DOR ligand. acs.org | MOR agonist / DOR antagonist. reddit.com |

| (−)-cis-Normetazocine | Bulkier aromatic rings (e.g., N-1-naphthyl) | Switched efficacy from agonism to antagonism. nih.gov | Became a MOR antagonist. nih.gov |

| (−)-cis-Normetazocine | N-substituent with methyl ester | Retained significant MOR affinity and showed similar KOR affinity. acs.org | Maintained MOR/KOR affinity, lost DOR affinity. acs.org |

| (−)-cis-Normetazocine | N-substituent with hydroxamic acid | Maintained affinity exclusively for MOR. acs.org | Selective for MOR. acs.org |

| (−)-cis-Normetazocine | Reduction of N-acetamido/propanamido to N-aminoethyl/propyl | Retained MOR affinity, improved KOR affinity, but dramatically reduced DOR affinity. wikipedia.org | Shifted from MOR/DOR to MOR/KOR affinity. wikipedia.org |

| (+)-cis-Normetazocine | Lipophilic N-substituents (e.g., N-benzyl) | Can improve σ₁R selectivity and potency. consensus.app | Enhanced σ₁R affinity. consensus.app |

Beyond altering the entire N-substituent, finer modulation of pharmacological activity can be achieved by making substitutions on the aromatic ring within that substituent. For derivatives containing an N-phenylpropanamido chain, the introduction of electron-withdrawing (e.g., p-cyano) or electron-donating (e.g., p-methyl) groups at the para position of the phenyl ring has been shown to be critical for receptor interaction. nih.gov

Studies on these derivatives revealed that such substitutions led to a decrease in MOR and DOR affinity compared to the unsubstituted parent compound (LP1). nih.gov However, these same modifications resulted in a significantly improved interaction with the KOR. nih.gov This demonstrates that electronic and steric features of the aromatic ring can be tuned to shift receptor selectivity, in this case steering the compounds away from MOR/DOR and towards KOR. nih.gov

A variety of standard organic reactions are employed to synthesize the diverse library of normetazocine derivatives for research.

Alkylation: This is a common method to introduce N-substituents. The nitrogen atom of the normetazocine scaffold acts as a nucleophile, reacting with an appropriate alkylating agent. For example, target compounds are often synthesized by the alkylation of (−)-cis-N-normetazocine with various 3-bromoamide or chloroamide derivatives in a solvent like dimethylformamide (DMF), often in the presence of a base such as sodium bicarbonate (NaHCO₃) and a catalyst like potassium iodide (KI). reddit.comnih.gov

Acylation: This reaction is used to prepare the amide-based precursors for alkylation or for direct study. It involves treating a primary or secondary amine with an acylating agent like 3-bromopropionyl chloride or 2-chloroacetyl chloride to form the corresponding amide. nih.govwikipedia.org

Reduction: Amide functionalities within the N-substituent can be reduced to form the corresponding amines. This conversion alters the electronic and conformational properties of the substituent. A common reagent used for this transformation is diborane (B8814927) (B₂H₆) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), which effectively reduces the amide carbonyl group. wikipedia.org

Ester Saponification (Hydrolysis): Derivatives containing an ester group can be converted to the corresponding carboxylic acids via hydrolysis. This reaction is typically carried out under basic conditions and allows for the investigation of how changing a lipophilic ester to a hydrophilic carboxylic acid affects receptor binding and activity. acs.orgconsensus.app

Receptor Pharmacology and Binding Profiles of Dl Normetazocine and Its Derivatives

Sigma Receptor Interactions

Sigma-2 Receptor (σ2R) Binding Characterization

While the cis-(+)-N-normetazocine nucleus is a well-established pharmacophore for targeting sigma-1 (σ1) receptors, modifications to this structure have been shown to modulate affinity for the sigma-2 (σ2) receptor subtype. acs.orgresearchgate.net Studies on a series of (+)-cis-N-normetazocine derivatives featuring an N-ethyleneamino spacer demonstrated a notable increase in σ2 binding affinity compared to reference compounds like (+)-pentazocine. acs.org

The affinities of these derivatives for σ2 sites were generally lower than for σ1 sites, with Ki values for the σ2 receptor ranging from 114 to 378 nM. acs.org The substitution pattern on the N-normetazocine core significantly impacts the selectivity ratio between the two sigma receptor subtypes. For instance, while levo isomers of certain N-normetazocine derivatives (LP2 compounds) exhibited σ2R/σ1R selectivity ratios from 0.38 to 9, their corresponding dextro isomers showed much higher selectivity for the σ1R, with ratios of 40, 47, and 87. nih.gov This highlights the critical role of stereochemistry in dictating the interaction with sigma receptor subtypes.

Table 1: Sigma Receptor Binding Affinities for Selected N-Normetazocine Derivatives

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | σ1/σ2 Selectivity Ratio | Source |

|---|---|---|---|---|

| Derivative 4a | 7.4 | 259 | 35 | acs.org |

| Derivative 5a | 15.2 | 378 | 24.8 | acs.org |

| Derivative 6a | 19.8 | 321 | 16.2 | acs.org |

| (-)-2R/S-LP2 (1) | 112.72 | - | - | nih.gov |

| (+)-2R/S-LP2 (7) | 1.83 | 159.2 | 87 | nih.gov |

| (+)-2R-LP2 (8) | 4.88 | 195.4 | 40 | nih.gov |

| (+)-2S-LP2 (9) | 3.51 | 165.1 | 47 | nih.gov |

Agonist and Antagonist Classification at Sigma Receptors

The functional activity of normetazocine derivatives at sigma receptors is a key aspect of their pharmacological profile. Historically, (+)-cis-benzomorphans like (+)-SKF 10,047 and (+)-pentazocine have been considered sigma receptor agonists. acs.org This classification is based on their ability to produce specific behavioral effects that can be blocked by sigma antagonists like haloperidol (B65202). acs.org

However, recent research has led to the development of N-normetazocine derivatives with clear antagonist properties. In one study, compounds 1a and 2a were found to suppress the stereotyped behavior induced by the σ1 agonist (+)-SKF 10,047, indicating a σ1 antagonist profile. acs.org In contrast, other derivatives in the same series (3a–5a ) did not affect this behavior, similar to the agonist (+)-pentazocine. acs.org

Further investigation into other derivatives has solidified this functional diversity. For example, compound (+)-2R/S-LP2 (7) was identified as a selective σ1R antagonist, demonstrating its ability to decrease the second phase of the formalin test, an effect consistent with σ1R antagonism. mdpi.comnih.gov This finding is significant, as σ1R antagonists are known to potentiate opioid-induced analgesia. mdpi.com

Table 2: Functional Classification of Selected N-Normetazocine Derivatives at Sigma-1 Receptors

| Compound | Classification | Experimental Evidence | Source |

|---|---|---|---|

| (+)-SKF 10,047 | Agonist | Prototypic σ1 agonist used to induce stereotyped behaviors. | acs.orgplos.org |

| (+)-Pentazocine | Agonist | Does not suppress agonist-induced behaviors; considered a reference agonist. | acs.org |

| Derivative 1a | Antagonist | Suppressed (+)-SKF 10,047-induced stereotyped behavior in mice. | acs.org |

| Derivative 2a | Antagonist | Suppressed (+)-SKF 10,047-induced stereotyped behavior in mice. | acs.org |

| (+)-2R/S-LP2 (7) | Antagonist | Decreased the second phase of the formalin test, consistent with σ1R antagonism. | nih.govnih.gov |

Investigation of σ1R and Opioid Receptor Functional Cross-Talk

A significant area of research involves the functional interplay between sigma-1 and opioid receptors. The σ1R has been identified as a potent endogenous anti-opioid system. mdpi.com This means that activation of σ1R by agonists can counteract the analgesic effects of opioids, while blockade of σ1R with antagonists can enhance opioid-induced analgesia. mdpi.comugr.es

Studies have demonstrated this relationship clearly. The σ1 agonist (+)-pentazocine has been shown to antagonize analgesia produced by opioids. acs.org Conversely, sigma antagonists like haloperidol can greatly enhance opioid effects. acs.org This modulatory role makes the development of compounds with a dual profile—opioid agonism and σ1R antagonism—a promising strategy for pain management. mdpi.comnih.gov

The analgesic effects of certain N-normetazocine derivatives have been shown to be reversed by the non-selective opioid antagonist naloxone, confirming that their action is mediated through the opioid system. mdpi.comnih.gov For derivatives that also possess σ1R antagonist properties, this profile could lead to enhanced analgesic potency and potentially a better safety margin. nih.govnih.gov This cross-talk is believed to occur through the modulation of NMDA receptors and other downstream signaling pathways that are common to both receptor systems. nih.govugr.es

Interactions with Other Neurotransmitter Receptor Systems

To establish selectivity and understand the broader pharmacological profile, dl-Normetazocine derivatives have been evaluated for their binding at other major neurotransmitter receptor systems.

Phencyclidine (PCP) Receptor Site Affinity

The phencyclidine (PCP) binding site, located on the N-methyl-D-aspartate (NMDA) receptor complex, has been a receptor of interest due to initial confusion with sigma sites, as some benzomorphans bind to both. acs.org Research has been conducted to differentiate the binding affinities of normetazocine derivatives at these two sites.

Notably, (+)-normetazocine itself displays a high affinity for the PCP receptor, with a reported Ki value of 30 nM. researchgate.netnih.gov This affinity is significant and indicates a potential for these compounds to modulate the NMDA receptor system, which is distinct from their activity at sigma receptors. The development of derivatives often aims to improve selectivity for sigma receptors over the PCP site. acs.orgnih.gov

Evaluation at Muscarinic, Dopamine (B1211576), and Serotonin (B10506) Receptors (for relevant derivatives)

A series of (+)-cis-N-normetazocine derivatives were screened for their affinity at muscarinic (M2), dopamine (D2), and serotonin (5-HT2) receptors to assess their selectivity. acs.org The results indicated that these compounds generally possess very low to negligible affinity for these receptors. acs.org

For most derivatives tested (compounds 1a–6a and 7c ), the affinity for M2, D2, and 5-HT2 receptors was insignificant. acs.org A single exception was noted for compound 2a , which showed a measurable, albeit moderate, affinity for the muscarinic M2 receptor with a Ki of 419 nM. acs.org This high degree of selectivity away from dopaminergic, serotonergic, and muscarinic systems is a favorable characteristic when designing targeted sigma or opioid receptor ligands.

Table 3: Binding Affinities of (+)-cis-N-Normetazocine Derivatives at Other Receptors

| Compound | Muscarinic M2 Ki (nM) | Dopamine D2 Ki (nM) | Serotonin 5-HT2 Ki (nM) | Source |

|---|---|---|---|---|

| Derivatives 1a, 3a-6a, 7c | >10,000 | >10,000 | >10,000 | acs.org |

| Derivative 2a | 419 | >10,000 | >10,000 | acs.org |

Structure Activity Relationship Sar Elucidation and Medicinal Chemistry Insights

Elucidating the Role of the N-Substituent in Receptor Interactions

The nature, size, and electronic and steric properties of the N-substituent on the normetazocine scaffold are critical determinants of its pharmacological fingerprint. researchgate.netresearchgate.netnih.gov

Influence of N-Substituent Nature on Affinity and Selectivity

The chemical nature of the N-substituent significantly influences the binding profile of normetazocine derivatives. Lipophilic groups attached to the nitrogen atom have been shown to enhance selectivity and potency at sigma (σ) sites, with the N-benzyl substituent demonstrating optimal σ1 receptor (σ1R) affinity. acs.orgrsc.orgnih.gov Compounds with alkyl or cycloalkyl substituents on a second basic nitrogen, particularly in (+)-cis-N-normetazocine derivatives, exhibit high affinity and selectivity for σ1R binding sites. acs.orgnih.gov Conversely, the presence of aromatic substituents can lead to significant affinity for opioid receptors. acs.org For instance, (+)-cis-N-ethyleneamino-N-normetazocine derivatives with alkyl or cycloalkyl substituents (e.g., compounds 1a-6a) showed high affinity and selectivity for σ1 sites, whereas analogues with aromatic substituents (e.g., compounds 8c-11c) displayed high affinities for both σ1 sites and opioid receptors. acs.org

Effects of Spacer Length and Flexibility

The length and flexibility of the spacer connecting the N-substituent to the normetazocine nucleus are crucial for optimal receptor interaction. For (-)-cis-N-normetazocine derivatives, a critical distance between the phenylpropanamido functionality and the basic nitrogen is essential for high opioid receptor affinity. nih.govnih.gov Both the deletion and introduction of methylene (B1212753) units within the propanamido spacer can result in a dramatic loss of affinity for opioid receptors. nih.gov Conversely, the elongation of the propanamido spacer has been shown to improve the opioid binding profile. nih.gov More flexible N-substituents, such as ethylamino and propylamino chains, can allow for repositioning relative to the normetazocine nucleus, leading to distinct pharmacological profiles at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. mdpi.com

Impact of Electronic and Steric Properties of Aromatic Rings

The electronic and steric properties of aromatic rings within the N-substituent play a significant role in modulating receptor interactions. Both electron-rich and electron-deficient aromatic rings, particularly when linked via a propanamide group, can be favorable for MOR affinity and selectivity over DOR. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net The varying electronic properties of these aromatic rings can differentially stabilize the conformation of the MOR, influencing the resulting signaling pathway (e.g., agonist versus antagonist activity). mdpi.comresearchgate.net Increased steric hindrance of the aromatic moiety, such as with indoline, tetrahydroquinoline, or diphenylamine (B1679370) functionalities, can lead to a shift in the MOR efficacy profile from agonism to antagonism. researchgate.netnih.gov Bulky substituents can impede productive receptor interactions, leading to decreased affinity. nih.govsemanticscholar.org

Significance of Amide Functionalities in Receptor Binding

The type of amide functionality in the N-substituent significantly impacts opioid receptor binding. The presence of a secondary amide is generally important for effective opioid receptor interactions. nih.gov In contrast, tertiary amides can lead to poor binding affinity, especially for MOR. nih.gov For 6,7-benzomorphan ligands, the mu opioid receptor shows a preference for N-substituents containing a propanamide spacer with a less hindered amide. researchgate.netnih.gov Conversely, an N-acetamide spacer or a bulkier amide may preferentially confer selectivity for the kappa opioid receptor. nih.govresearchgate.netnih.gov

Stereochemical Determinants of Receptor Selectivity and Activity

The absolute stereochemistry of the normetazocine scaffold is a critical factor in determining its receptor selectivity and activity. rsc.orgmdpi.comacs.org

Differential Binding of (+)- and (−)-Enantiomers to Opioid and Sigma Receptors

The stereochemistry of the N-normetazocine nucleus plays a crucial role in directing compounds towards specific receptor targets. rsc.orgmdpi.com The (-)-(1R,5R,9R) configuration of normetazocine derivatives primarily interacts with opioid receptors, including MOR and KOR. mdpi.com In contrast, the (+)-(1S,5S,9S) antipode is known to bind preferentially to the σ1 receptor. mdpi.com A notable example is (+)-SKF-10,047 (alazocine), which was the first compound identified with remarkable σ1R affinity, while its corresponding (-)-isomers exhibit stronger binding to MOR and KOR. mdpi.com Studies on (+)-cis-N-normetazocine derivatives have confirmed that this nucleus, when combined with appropriate N-substituents, serves as an effective pharmacophore for probing σ1 binding sites. acs.org This stereochemical distinction highlights that (-)-cis-N-normetazocine derivatives are primarily associated with opioid receptor affinity, whereas their (+)-cis-N-normetazocine counterparts are linked to σ1R affinity and selectivity. rsc.orgmdpi.comrsc.orgnih.govdntb.gov.ua

Table 1: Differential Receptor Affinity Based on Normetazocine Stereochemistry

| Enantiomer | Primary Receptor Interaction | Key Examples/Observations | References |

| (-)-isomer | Opioid Receptors (MOR, KOR) | (-)-(1R,5R,9R) configuration primarily interacts with opioid receptors. | mdpi.com |

| (+)-isomer | Sigma-1 Receptor (σ1R) | (+)-(1S,5S,9S) antipode binds σ1R; (+)-SKF-10,047 (alazocine) shows remarkable σ1R affinity. | acs.orgmdpi.com |

Table 2: Influence of N-Substituent Type on Receptor Affinity

| N-Substituent Type | Primary Receptor Affinity | Examples/Observations | References |

| Lipophilic (e.g., N-benzyl) | Sigma-1 Receptor (σ1R) | Improves σ1R selectivity and potency; N-benzyl shows best σ1R affinity. | acs.orgrsc.orgnih.gov |

| Alkyl/Cycloalkyl | Sigma-1 Receptor (σ1R) | High affinity and selectivity for σ1R. | acs.orgnih.gov |

| Aromatic | Opioid Receptors | Significant opioid affinities. | acs.org |

| Propanamide Spacer (less hindered) | Mu Opioid Receptor (MOR) | Preferred by MOR. | researchgate.netnih.gov |

| Acetamide Spacer (bulkier) | Kappa Opioid Receptor (KOR) | Preferential selectivity for KOR. | nih.govresearchgate.netnih.gov |

| Secondary Amide | Opioid Receptors | Important for opioid receptor interactions. | nih.gov |

| Tertiary Amide | Poor MOR Affinity | Leads to decreased MOR affinity. | nih.gov |

Design Principles Based on Stereochemistry for Target Specificity

The stereochemistry of dl-Normetazocine and its derivatives plays a pivotal role in dictating their affinity and selectivity for various biological targets, including opioid receptors (mu, kappa, delta) and sigma receptors (sigma-1, sigma-2), as well as the phencyclidine (PCP) receptor. The benzomorphan (B1203429) nucleus, which forms the core of normetazocine, provides a rigid framework that allows for precise investigation of pharmacophoric requirements mims.com.

Research has consistently demonstrated that the absolute stereochemistry of N-normetazocine-based compounds is crucial for their pharmacological fingerprint mims.com. Specifically, the (-)-(1R,5R,9R) configuration of the N-normetazocine scaffold has been shown to primarily interact with opioid receptors, while its enantiomeric counterpart, the (+)-(1S,5S,9S) antipode, exhibits a notable capacity to bind to the sigma-1 receptor (σ1R) mims.com. This enantioselectivity is a key design principle in developing compounds with specific receptor profiles.

For instance, (+)-N-allyl-N-normetazocine (SKF 10,047) and (+)-pentazocine are recognized as selective σ1 receptor ligands wikipedia.orgnih.gov. In contrast, (-)-benzomorphans have been identified as ligands for the σ2 receptor site wikipedia.org. Further illustrating this stereochemical dependency, studies on N-substituted N-normetazocines reveal their enantioselective nature for the sigma site. For example, (+)-N-benzyl-N-normetazocine demonstrates subnanomolar affinity for the sigma site (Ki = 0.67 nM) and exhibits significant selectivity (over 14,000-fold) for the sigma receptor compared to PCP and mu opioid receptors nih.gov.

Beyond sigma receptors, stereochemistry also influences interactions with opioid and PCP receptors. (+)-Normetazocine, for example, has shown the highest affinity for the PCP receptor among several analogs nih.gov. In the cis-(-)-N-normetazocine series, a specific compound, (-)-7b, displayed nanomolar affinity for the kappa opioid receptor (Ki = 21.5 nM) with good selectivity over sigma-1, sigma-2, mu, and delta opioid receptors nih.gov. The stereochemistry of the benzomorphan ring system is also critical for binding to both NMDA receptor and mu opioid receptor sites wikipedia.orguni.lu. Specifically, (-)-1R,9β,2"S-enantiomers of benzomorphan derivatives have demonstrated higher affinity for the NMDA receptor-channel complex than for the mu opioid receptor uni.lu.

The N-substituent on the normetazocine scaffold further modulates this stereochemical influence. The size, electronic, and steric properties of these N-substituents can shift the functional profile from selective sigma-1 receptor ligands to compounds with mixed-target activity, highlighting the intricate interplay between stereochemistry and substituent effects in determining receptor binding preferences mims.com.

An overview of binding affinities for selected normetazocine stereoisomers and derivatives is presented in Table 1.

Table 1: Representative Binding Affinities of Normetazocine Stereoisomers and Derivatives (Note: This table is presented in a static format. In an interactive environment, it would allow for sorting by compound, receptor, Ki value, or selectivity ratio, and filtering by receptor type.)

| Compound Name (Stereoisomer) | Target Receptor | Ki (nM) | Selectivity Ratio (vs. other receptors) | Reference |

| (+)-N-Benzyl-N-normetazocine | Sigma-1 | 0.67 | >14,000 (vs. PCP), >2,400 (vs. Mu) | nih.gov |

| (+)-Normetazocine | PCP | 30 | - | nih.gov |

| (-)-7b (cis-(-)-N-normetazocine series) | Kappa Opioid | 21.5 | Good (vs. Sigma-1, Sigma-2, Mu, Delta) | nih.gov |

| (+)-Metazocine | PCP | 41 | 51 (vs. Sigma), >200 (vs. Mu) | nih.gov |

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is a fundamental concept in medicinal chemistry, defining the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit (or block) a biological response guidetoimmunopharmacology.orgnih.gov. This approach is integral to rational ligand design, facilitating the discovery of novel compounds with desired biological activities. Pharmacophore models can be developed in a ligand-based manner, by overlaying a set of active molecules to extract common chemical features, or in a structure-based manner, by identifying potential interaction points between the target macromolecule and its ligands guidetoimmunopharmacology.org.

The benzomorphan nucleus, including that of dl-Normetazocine, serves as a versatile and rigid scaffold for probing the pharmacophoric requirements for opioid receptor interaction mims.com. Key pharmacophoric elements identified for benzomorphan derivatives interacting with opioid receptors typically include an aromatic ring, a saturated or morphan segment, and a basic nitrogen atom mims.com.

For the kappa-opioid receptor (KOR), pharmacophore-based and docking calculations have elucidated several crucial interactions governing ligand-receptor recognition cenmed.comtocris.comwikipedia.org:

Salt Bridge Formation: A salt bridge between the carboxylate group of Asp138 in the receptor and the protonated nitrogen of the bound agonist.

Hydrogen Bonding: A hydrogen bond donated by the hydroxyl group of Tyr312 to the carbonyl oxygen of arylacetamides and benzomorphan derivatives like MPCB.

Hydrophobic Interactions: Hydrophobic interactions established by specific moieties of the ligand (e.g., the dichlorophenyl moiety of arylacetamides or the pendant phenyl ring of MPCB) with surrounding amino acid side chains such as Tyr312, Leu224, Leu295, and Ala298.

π-Stacking: A π-stacking contact between the side chain of Tyr312 and the phenyl ring of certain arylacetamides.

Phenolic Hydroxyl Hydrogen Bond: A hydrogen bond linking the His291 imidazole (B134444) ring to the phenolic hydroxyl group, characteristic of typical benzomorphans.

Rational ligand design strategies for dl-Normetazocine derivatives leverage these pharmacophoric insights. Modifications, particularly at the N-substituent, are critical in optimizing receptor-ligand interactions and modulating selectivity mims.comwikipedia.orgwikidata.orgwikipedia.orgpharmakb.com. For example, studies on MPCB, a benzomorphan-based synthetic ligand, have shown that the presence of different functional groups in the nitrogen substituent (ranging from a positively charged amine to an additional aromatic ring) can promote the correct alignment of aromatic pharmacophoric residues with mu-opioid peptide (MOP) and kappa-opioid peptide (KOP) receptor types wikipedia.orgwikidata.org. Molecular docking simulations further support these findings, revealing selective ligand interactions with specific amino acid residues like Tyr320 and Trp318 in the KOP and MOP receptors, respectively wikipedia.orgwikidata.org.

Recent molecular modeling studies on (-)-cis-N-normetazocine derivatives have also confirmed similar docking poses within the mu opioid receptor (MOR) binding pocket, even with modifications to the N-substituent that remove the phenyl ring wikipedia.org. This suggests that while certain features are conserved, strategic modifications can still achieve desired binding profiles. Rational ligand design efforts also increasingly incorporate considerations beyond just binding affinity, such as binding kinetics and in silico ADME (Absorption, Distribution, Metabolism, Excretion) properties, to guide lead prioritization and optimize drug residence time nih.govnih.gov.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Research Models

In vitro Functional Characterization

The in vitro characterization of dl-normetazocine and its derivatives has been crucial in elucidating their mechanisms of action at the molecular level. These studies primarily involve radioligand binding assays to determine receptor affinity and cell-based functional assays to assess efficacy.

Radioligand binding assays are fundamental in quantifying the affinity of a compound for specific receptors. For dl-normetazocine and its analogs, these assays have been pivotal in understanding their interaction with opioid and sigma receptors. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors.

Derivatives of cis-(−)-N-normetazocine have shown varied affinities for mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma-1 (σ₁) and sigma-2 (σ₂) receptors. mdpi.com For instance, certain N-substituted analogs of cis-(+)-N-normetazocine demonstrate high affinity for σ₁ sites. acs.org The stereochemistry of the normetazocine scaffold plays a significant role in determining the binding profile. mdpi.comnih.gov The (−)-(1R,5R,9R) configuration generally favors interaction with opioid receptors, while the (+)-(1S,5S,9S) enantiomer tends to bind to the σ₁ receptor. mdpi.com

Studies on specific derivatives have provided detailed binding data. For example, compounds derived from (-)-cis-N-normetazocine, such as compounds 3 and 7 in one study, displayed nanomolar binding affinities for the µ-opioid receptor (MOR), with Kᵢ values of 5.96 ± 0.08 nM and 1.49 ± 0.24 nM, respectively. mdpi.comnih.govresearchgate.net In another series of derivatives, compounds from the levorotatory isomers, including (−)-2R/S-LP2, (−)-2R-LP2, and (−)-2S-LP2, exhibited Kᵢ values for the σ₁ receptor ranging from 112.72 to 182.81 nM, indicating a multi-target profile for both opioid and σ₁ receptors. mdpi.com Conversely, their dextrorotatory counterparts showed selective nanomolar affinity for the σ₁ receptor. mdpi.comnih.gov

Table 1: Binding Affinities (Kᵢ) of Selected dl-Normetazocine Derivatives

| Compound | Receptor | Kᵢ (nM) | Source |

|---|---|---|---|

| Compound 3 | µ-opioid | 5.96 ± 0.08 | mdpi.com, nih.gov, researchgate.net |

| Compound 7 | µ-opioid | 1.49 ± 0.24 | mdpi.com, nih.gov, researchgate.net |

| (-)-2R/S-LP2 | σ₁ | 112.72 - 182.81 | mdpi.com |

| (-)-2R-LP2 | σ₁ | 112.72 - 182.81 | mdpi.com |

| (-)-2S-LP2 | σ₁ | 112.72 - 182.81 | mdpi.com |

| Compound 7 (from another study) | σ₁ | 27.5 ± 8.1 | nih.gov |

| (+)-cis-N-Normetazocine Derivative (8c) | σ₁ | 5.9 | acs.org |

| (+)-cis-N-Normetazocine Derivative (9c) | σ₁ | 5.6 | acs.org |

| (+)-cis-N-Normetazocine Derivative (8c) | Opioid (general) | 79.8 | acs.org |

| (+)-cis-N-Normetazocine Derivative (9c) | Opioid (general) | 28.8 | acs.org |

Cell-based functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. The mouse vas deferens (MVD) assay and cyclic adenosine (B11128) monophosphate (cAMP) modulation assays are common examples.

In the MVD assay, the ability of a compound to inhibit electrically induced contractions of the mouse vas deferens, an effect mediated by opioid receptors, is measured. For instance, a derivative of (-)-cis-N-normetazocine, compound 7, demonstrated a concentration-dependent inhibitory effect in the MVD assay, which was reversible by the opioid antagonist naloxone, indicating it acts as a MOR agonist. mdpi.comnih.govresearchgate.net In contrast, another derivative, compound 3, acted as a MOR antagonist in the same assay. mdpi.comnih.govresearchgate.net

The modulation of cAMP levels is another key indicator of opioid receptor activation. Opioid receptor agonists typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The indole-ethylamine derivative of normetazocine, for example, showed full efficacy in a cAMP assay with an EC₅₀ of 12 nM at the MOR. researchgate.net

Investigations into receptor reserve and signal transduction pathways provide deeper insights into the cellular mechanisms following ligand binding. G protein-coupled receptors (GPCRs), such as opioid receptors, can activate various downstream signaling cascades. enzymlogic.com The specific pathway activated can be influenced by the ligand, a phenomenon known as biased agonism.

Studies on normetazocine derivatives have begun to explore these complexities. The interaction between σ₁ and opioid receptors suggests a potential for signal transduction modulation. acs.org For example, σ₁ receptor antagonists have been shown to potentiate opioid-induced analgesia, suggesting an interplay in their signaling pathways. mdpi.com The activation of G proteins is a critical step in the signal transduction of aminergic GPCRs. biorxiv.org The ability of some normetazocine derivatives to bind to both opioid and sigma receptors suggests they may modulate multiple signaling pathways, potentially leading to a unique pharmacological profile. mdpi.com

In vivo Animal Models for Investigating Biological Effects

Animal models are indispensable for evaluating the physiological and behavioral effects of compounds like dl-normetazocine. These models are crucial for understanding a compound's potential therapeutic effects, such as analgesia.

The tail-flick test is a widely used model for assessing the analgesic effects of compounds against acute thermal pain. wikipedia.orgharvardapparatus.com In this test, a heat source is applied to an animal's tail, and the latency to flick the tail away is measured as an indicator of pain threshold. akjournals.com

Derivatives of (-)-cis-N-normetazocine have shown significant antinociceptive effects in this model. For example, compound 7, a MOR agonist, produced a dose-dependent increase in tail-flick latency in mice, with the effect peaking 30 to 45 minutes after administration. mdpi.comnih.gov Another derivative, 5c, also exhibited naloxone-reversible antinociceptive properties in the tail-flick test. nih.gov These findings confirm the in vivo analgesic potential of these compounds in models of acute pain.

Models of inflammatory pain, such as the formalin test and the Randall-Selitto test, are used to evaluate the efficacy of analgesics in conditions that more closely mimic clinical pain states. frontiersin.org

The formalin test involves injecting a dilute formalin solution into an animal's paw, which induces a biphasic pain response. researchgate.net The early phase is due to direct nociceptor activation, while the late phase is associated with an inflammatory response. Several N-substituted normetazocine derivatives have been evaluated in this model. nih.gov For instance, compound 7 significantly reduced inflammatory pain in the second phase of the formalin test. nih.gov Similarly, the compound (+)-2R/S-LP2 also decreased nociceptive behavior in the second phase of the test. mdpi.com Another derivative, (−)-2S-LP2, showed a significant analgesic effect in both phases of the formalin test, which was reversed by naloxone. mdpi.com

The Randall-Selitto test measures mechanical hyperalgesia by applying a gradually increasing pressure to an animal's paw. panlab.comugobasile.comneurofit.com This test is often used in models of inflammatory pain, such as that induced by Complete Freund's Adjuvant (CFA). mdpi.comresearchgate.net The derivative compound 7 was shown to reduce inflammatory pain as assessed by the rat paw pressure thresholds measured by a Randall–Selitto test. mdpi.comnih.govresearchgate.net

Evaluation of Antinociceptive Efficacy of dl-Normetazocine Derivatives

The search for safer and more effective analgesics has led to extensive investigation into the derivatives of dl-Normetazocine. These studies, conducted in various in vitro and in vivo models, aim to understand the structure-activity relationships that govern their antinociceptive properties.

A significant body of research has focused on modifying the N-substituent of the normetazocine scaffold, as this position has been shown to critically influence the affinity, selectivity, and efficacy of these compounds at opioid and other receptors. nih.govresearchgate.net

One area of focus has been the development of multitarget ligands, particularly those that interact with both mu-opioid receptors (MOR) and delta-opioid receptors (DOR). The rationale behind this approach is that simultaneous modulation of both receptors could lead to potent analgesia with a reduced incidence of the tolerance often seen with MOR-selective agonists. unict.it An example of such a ligand is LP1, which features an N-phenylpropanamide substituent on a cis-(-)-N-normetazocine skeleton. unict.it This compound has demonstrated the ability to alleviate nociceptive pain. mdpi.com

Further modifications of the LP1 structure have been explored to enhance its analgesic profile. Replacing the phenyl ring in the N-substituent with electron-rich or electron-deficient rings has been shown to affect receptor interaction. mdpi.com For instance, derivatives with an o-aminopyridine or o-phenylenediamine (B120857) moiety linked by a propanamide spacer retain high nanomolar binding affinity for the MOR. mdpi.comresearchgate.net Specifically, compound 7 , which incorporates an o-aminopyridine moiety, not only showed high MOR affinity but also significant affinity for the kappa-opioid receptor (KOR). mdpi.comresearchgate.net

The stereochemistry of these derivatives also plays a crucial role in their pharmacological activity. Studies on the diastereoisomers of another derivative, LP2, revealed that the 2S-LP2 isomer exhibited a more favorable pharmacological profile compared to the 2R-isomer and the parent compound. unict.itunife.it 2S-LP2 demonstrated higher potency in producing antinociceptive effects. unict.itunife.it

In vivo studies have been instrumental in confirming the antinociceptive efficacy of these derivatives. The tail-flick test and the Randall-Selitto test are commonly used models of acute thermal and mechanical pain, respectively. mdpi.comresearchgate.net In these tests, several dl-normetazocine derivatives have shown significant analgesic effects. mdpi.comresearchgate.net For example, compound 7 was found to reduce both thermal and inflammatory pain in mouse and rat models. mdpi.comresearchgate.net The formalin test, which models both acute and inflammatory pain, has also been employed to evaluate these compounds. nih.govsciprofiles.com The analgesic effects of some derivatives in these models were reversed by naloxone, indicating an opioid receptor-mediated mechanism. nih.govsciprofiles.com

The following table summarizes the in vitro binding affinities of selected dl-Normetazocine derivatives at various opioid receptors.

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| LP1 | - | - | - |

| LP2 | 1.08 | 6.6 | - |

| 2R-LP2 | Higher than LP2 | 23-times lower than LP2 | 15-times lower than LP2 |

| 2S-LP2 | 2-times lower than LP2 | 3-times higher than LP2 | 2-times lower than LP2 |

| Compound 3 | 5.96 | - | - |

| Compound 7 | 1.49 | - | High Affinity |

| (+)-2R/S-LP2 (7) | - | - | - |

| (-)-2R/S-LP2 (1) | - | - | - |

| (-)-2R-LP2 (2) | - | - | - |

| (-)-2S-LP2 (3) | - | - | - |

| (+)-2R-LP2 (8) | - | - | - |

| (+)-2S-LP2 (9) | - | - | - |

Data sourced from multiple studies. unict.itmdpi.comunife.it Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not specified in the provided sources.

Another strategy to enhance the therapeutic profile of normetazocine derivatives involves targeting sigma receptors, in addition to opioid receptors. nih.govsciprofiles.com The sigma-1 receptor, in particular, has been implicated in pain modulation. nih.govsciprofiles.com Some N-normetazocine derivatives have been found to possess a multitarget profile, acting as opioid agonists and sigma-1 receptor antagonists. nih.govsciprofiles.com For instance, compounds like (-)-2R/S-LP2, (-)-2R-LP2, and (-)-2S-LP2 have shown affinity for the sigma-1 receptor in the nanomolar range. nih.govsmolecule.com It is hypothesized that this dual activity could enhance opioid potency and improve the safety margin. nih.govsciprofiles.com

The antinociceptive effects of these multitarget compounds have also been evaluated in vivo. For instance, the sigma-1 selective compound (+)-2R/S-LP2 was found to decrease the second phase of the formalin test, which is indicative of an anti-inflammatory effect and consistent with a sigma-1 receptor antagonist profile. nih.govsciprofiles.com

Role of dl-Normetazocine as a Pharmacological Probe in Neurobiology

dl-Normetazocine and its derivatives have proven to be invaluable tools as pharmacological probes in the field of neurobiology, primarily due to their interactions with various receptor systems in the central nervous system. nih.gov Their ability to bind to opioid and sigma receptors with varying degrees of affinity and selectivity allows researchers to investigate the physiological and pathological roles of these receptors. acs.orgiupac.org

One of the key applications of dl-normetazocine derivatives is in the characterization of opioid receptor subtypes. The differential binding affinities of various analogs for MOR, DOR, and KOR have helped to elucidate the specific functions of each receptor type in processes such as pain perception, mood regulation, and addiction. nih.govresearchgate.net By using structurally related compounds with distinct receptor profiles, scientists can dissect the complex signaling pathways mediated by the opioid system. yumsuklibrary.ng

Furthermore, the enantiomers of normetazocine derivatives have been instrumental in understanding the stereochemical requirements for receptor binding. The cis-(+)- and cis-(-)-isomers often exhibit marked differences in their affinity and selectivity for opioid versus sigma receptors. acs.orgiupac.org For example, cis-(+)-N-normetazocine derivatives with appropriate N-substituents are considered good pharmacophores for probing sigma-1 binding sites. acs.org This stereoselectivity provides a powerful means to differentiate between receptor subtypes and to design more specific ligands.

The development of radiolabeled dl-normetazocine derivatives has enabled in vivo imaging studies, such as Positron Emission Tomography (PET). smolecule.com These radiotracers allow for the non-invasive visualization and quantification of receptor distribution and density in the living brain, offering insights into changes that may occur in various neurological and psychiatric disorders.

In addition to their role in studying opioid receptors, dl-normetazocine derivatives have been crucial in defining and characterizing sigma receptors. nih.gov Initially, the sigma receptor was proposed as a subtype of the opioid receptor. nih.gov However, subsequent research using ligands like (+)-SKF-10,047 (N-allyl-normetazocine) demonstrated that the sigma receptor is a distinct entity, as its actions are not antagonized by traditional opioid antagonists like naloxone. yumsuklibrary.ngnih.gov This discovery opened up a new area of neuropharmacological research.

The distinct pharmacological profiles of dl-normetazocine derivatives make them useful for investigating the functional interactions between different neurotransmitter systems. For instance, by using a selective sigma ligand derived from normetazocine, researchers can explore the role of sigma receptors in modulating dopaminergic and glutamatergic neurotransmission, which are implicated in motor control and psychosis. acs.orgjneurosci.org

Computational Chemistry and Theoretical Approaches in Dl Normetazocine Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.comopenaccessjournals.com These studies are crucial for understanding the structure-activity relationships of dl-normetazocine derivatives.

Elucidation of Ligand-Receptor Binding Modes

Molecular docking simulations have been instrumental in elucidating how dl-normetazocine and its analogs bind to their target receptors, such as the sigma-1 (σ1R) and mu-opioid receptors (MOR). nih.govmdpi.com These studies reveal the precise orientation and conformation of the ligand within the receptor's binding pocket.

For instance, in the development of novel sigma-1 receptor antagonists based on the cis-(+)-normetazocine scaffold, molecular modeling was employed to analyze the binding modes of new derivatives. nih.gov Similarly, for cis-(-)-N-normetazocine-derived ligands targeting the mu-opioid receptor, radioligand binding assays confirmed nanomolar binding affinities for certain analogs, and computational studies helped to understand the key π-interactions with the MOR binding site. mdpi.com The interaction between a ligand and a protein is not a static process; it involves complex dynamic transitions where both the ligand and the receptor can undergo conformational changes to facilitate binding. nih.gov

A study on N-substituted cis-(-)-N-normetazocine derivatives highlighted the crucial role of the N-phenylpropanamide substituent for its dual mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist activity. mdpi.com Docking studies can predict the ligand-protein complex structure by exploring the conformational space of ligands within the protein's binding site. nih.gov

Analysis of Key Interaction Residues and Conformational Dynamics

Docking studies not only predict the binding pose but also identify the key amino acid residues within the receptor that interact with the ligand. These interactions, which can include hydrogen bonds, electrostatic interactions, and hydrophobic interactions, are critical for binding affinity and efficacy. researchgate.net

In research on novel sigma-1 antagonists with a cis-(+)-normetazocine scaffold, molecular modeling studies were performed to analyze the binding mode and key interactions. nih.gov For example, one potent compound was shown to form a crucial interaction with the Asp126 residue, which was absent in a less active analog. researchgate.net The presence of a phenyl group in the more active compound increased the number of hydrophobic interactions with residues like Leu182 and Met93. researchgate.net

The study of conformational dynamics reveals how the ligand and receptor change shape to accommodate each other. nih.gov This dynamic process is essential for understanding the graded agonist response of ligands, where they can induce a spectrum of receptor activation from full agonism to partial agonism. nih.gov The conformation and dynamics of a protein can change to facilitate ligand binding, and a flexible ligand can change its conformation upon binding. nih.gov

In Silico Structure-Based Drug Design and Virtual Screening

Structure-based drug design (SBDD) and virtual screening are computational techniques that utilize the three-dimensional structure of a target receptor to identify and design new drug candidates. nih.govfrontiersin.org These methods have been applied to the discovery of novel dl-normetazocine analogs.

Virtual screening involves computationally screening large libraries of compounds against a target of known structure to identify those that are predicted to bind well. nih.gov This approach is a cost-effective alternative to high-throughput screening (HTS). frontiersin.org The process begins with the preparation of the 3D structure of the target protein and the compound library. nih.gov Each compound is then docked into the target's binding site, and a scoring function is used to rank the compounds based on their predicted binding affinity. nih.gov

For example, in the development of novel anti-cancer agents targeting NEK7, a library of 1200 structural analogs was screened in silico. mdpi.com This process led to the identification of compounds with better binding energies than the standard drug. mdpi.com The availability of multiple 3D structures for a target protein can increase the hit rate of virtual screening. nih.gov

Computational Prediction of Pharmacokinetic Properties for Research Compounds (e.g., Blood-Brain Barrier Permeability)

Computational models are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates early in the discovery process. scielo.bruniroma1.it This helps to avoid costly failures in later stages of development. scielo.br

A key pharmacokinetic property for centrally acting drugs like dl-normetazocine analogs is their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of most compounds from the blood to the brain. nih.govnih.gov Predicting BBB permeability is a significant challenge in the development of therapeutics for central nervous system (CNS) disorders. nih.govarxiv.org

Various computational models, including machine learning and deep learning approaches, have been developed to predict BBB permeability. nih.govnih.govpeerj.com These models often use molecular descriptors such as lipophilicity (logP), molecular weight, and hydrogen bonding potential to predict the logBB (the ratio of the drug concentration in the brain to that in the blood). nih.govmdpi.com For instance, a comprehensive computational prediction of the pharmacokinetic profile of a novel cis-(+)-normetazocine derivative was conducted, which included an assessment of its potential for oral bioavailability and BBB penetration. researchgate.net

| Property | Predicted Value | Rule/Model |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Lipinski's Rule of Five |

| logP | < 5 | Lipinski's Rule of Five |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five |

| Oral Bioavailability Score | 0.55 | Computational Model |

| Blood-Brain Barrier Permeation | Predicted to be permeable | BOILED-Egg plot |

Quantitative Structure-Activity Relationship (QSAR) Modeling for dl-Normetazocine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical and structural properties. imist.maresearchgate.net The fundamental principle of QSAR is that variations in the biological activity within a series of similar compounds are dependent on the changes in their molecular features. researchgate.net

QSAR models are developed by establishing a mathematical relationship between a set of molecular descriptors and the observed biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. imist.ma A statistically robust QSAR model typically has a high squared correlation coefficient (r²) and a high cross-validated r² (q² or r²(CV)), indicating good internal predictive power. mdpi.com

Q & A

Q. Example Table: Experimental Design Framework

| Parameter | Specification | Rationale |

|---|---|---|

| Species | Sprague-Dawley rats | Standardized neuropharmacological model |

| Dose Range | 0.1–10 mg/kg (i.p.) | Covers subthreshold to maximal effects |

| Control Groups | Saline, Morphine (5 mg/kg) | Baseline and comparator |

Advanced: How can researchers resolve contradictions in reported receptor binding affinities of dl-Normetazocine across studies?

Methodological Answer:

- Assay Standardization: Compare methodologies (e.g., radioligand binding vs. functional assays) and adjust for variables like temperature, pH, and buffer composition .

- Receptor Isoform Specificity: Use knockout models or siRNA silencing to isolate contributions of specific opioid receptor subtypes (e.g., κ vs. μ) .

- Data Reanalysis: Apply meta-analytic techniques to harmonize disparate results, accounting for batch effects or interspecies variability .

Recommended Workflow:

Replicate key studies under identical conditions.

Cross-validate findings using orthogonal techniques (e.g., electrophysiology + behavioral assays).

Publish negative results to clarify boundaries of efficacy .

Basic: Which statistical methods are appropriate for analyzing dose-response relationships in dl-Normetazocine studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/ED₅₀ values .

- ANOVA/MANOVA: Compare dose-dependent effects across multiple groups (e.g., analgesia vs. sedation) .

- Software Tools: Use R (drc package), GraphPad Prism, or SAS for robust analysis .

- Effect Size Reporting: Include confidence intervals and Cohen’s d instead of relying solely on p-values .

Advanced: What strategies optimize the detection of long-term neuroadaptive changes induced by dl-Normetazocine in preclinical models?

Methodological Answer:

- Longitudinal Designs: Schedule repeated behavioral (e.g., conditioned place preference) and molecular (e.g., qPCR for ΔFosB) assessments over weeks .

- Multi-Omics Integration: Combine transcriptomic, proteomic, and metabolomic data to identify convergent pathways .

- Control for Tolerance: Implement washout periods or dose-escalation protocols to distinguish acute vs. chronic effects .

Example Approach:

- Time Points: Baseline, Day 7, Day 14, Day 21 post-administration.

- Endpoint: Correlation between dendritic spine density (histology) and withdrawal behaviors .

Basic: How should researchers structure a literature review to identify knowledge gaps in dl-Normetazocine’s mechanism of action?

Methodological Answer:

-

Systematic Search: Use databases (PubMed, Scopus) with Boolean operators: ("dl-Normetazocine" OR "Normetazocine") AND ("opioid receptor" OR "pharmacokinetics") .

-

Inclusion Criteria: Prioritize peer-reviewed studies with full methodological transparency .

-

Gap Analysis Template:

Known Mechanism Unanswered Question Methodological Limitation κ-opioid agonism Role of δ-opioid cross-talk Lack of isoform-specific inhibitors

Advanced: What methodological approaches validate the specificity of dl-Normetazocine’s interactions with κ-opioid receptor isoforms?

Methodological Answer:

- Competitive Binding Assays: Use selective antagonists (e.g., nor-BNI for κ) to block dl-Normetazocine effects .

- CRISPR/Cas9 Models: Delete κ-opioid receptors in cell lines or animals to confirm target specificity .

- Structural Biology: Perform cryo-EM or X-ray crystallography to visualize drug-receptor binding pockets .

Data Interpretation Tip: Report both absolute (e.g., Ki values) and normalized (e.g., % inhibition) metrics to enhance comparability .

Key Guidelines from Evidence:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.